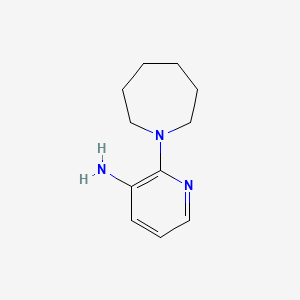

2-(Azepan-1-yl)pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Azepan-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H17N3 . It has an average mass of 191.273 Da and a monoisotopic mass of 191.142242 Da . This compound is used as an intermediate in the synthesis of FP-TZTP, which is an M2 selective muscarinic agonist that may allow noninvasive studies of Alzheimer’s disease with PET .

Molecular Structure Analysis

The molecular structure of “2-(Azepan-1-yl)pyridin-3-amine” consists of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the search results.Chemical Reactions Analysis

While the specific chemical reactions involving “2-(Azepan-1-yl)pyridin-3-amine” are not detailed in the search results, it’s worth noting that similar compounds have been used in the synthesis of anti-tubercular agents . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .科学的研究の応用

Enantioselective Synthesis

2-(Azepan-1-yl)pyridin-3-amine is utilized in the enantioselective synthesis of amines, demonstrating its importance in the development of chiral molecules. A study highlighted the use of palladium catalysis for enantioselective α-C–H coupling, showcasing the compound's role in creating bioactive molecules with high enantioselectivity and regioselectivity (Jain et al., 2016).

Conversion to Enantiomerically Pure Amines

Research has demonstrated the conversion of chiral α-amino acids to enantiomerically pure 3-amino cyclic amines, including 2-(Azepan-1-yl)pyridin-3-amine. This synthesis from natural α-amino acids highlights its utility in producing high-value chiral amines for pharmaceutical applications (Moon & Lee, 1998).

Synthesis of Fluorescent Heterocycles

The compound has been employed in the synthesis of highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. These heterocycles, synthesized through a one-pot three-component process, have potential applications in materials science due to their fluorescence and partial pH sensitivity (Schramm et al., 2006).

Green Synthesis Approaches

Recent advancements include the green synthesis of saturated cyclic amines, underscoring the importance of environmentally friendly methodologies. The review on facile and green synthetic routes for saturated cyclic amines, including 2-(Azepan-1-yl)pyridin-3-amine, emphasizes the significance of sustainable chemistry practices in the synthesis of bioactive compounds (Hameed et al., 2017).

将来の方向性

特性

IUPAC Name |

2-(azepan-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQKPQFEDNKZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)pyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2731390.png)

![2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2731391.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)